molecular formula C9H8N4O5 B1335470 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid CAS No. 956758-72-8

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid

Cat. No.: B1335470
CAS No.: 956758-72-8
M. Wt: 252.18 g/mol
InChI Key: ISCOXEHSPHPMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 956758-72-8, providing unambiguous identification in chemical databases and literature. The molecular formula C9H8N4O5 indicates the presence of nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, and five oxygen atoms, reflecting the complex heterocyclic architecture of this molecule.

The nomenclature systematically describes the compound's structural features beginning with the isoxazole ring as the parent heterocycle. The isoxazole ring contains oxygen and nitrogen atoms at positions 1 and 2 respectively, with the carboxylic acid functionality positioned at carbon-3. The methyl substituent occupies position 5 of the isoxazole ring, while position 4 bears a methylene bridge connecting to the pyrazole moiety. The pyrazole ring system contains nitrogen atoms at positions 1 and 2, with the nitro group positioned at carbon-4 of the pyrazole ring.

Alternative systematic names found in chemical databases include "5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid," which explicitly identifies the oxazole ring using the 1,2-oxazole terminology. The Simplified Molecular Input Line Entry System representation "Cc1onc(c1Cn1ncc(c1)N+[O-])C(=O)O" provides a standardized linear notation for computational applications and database searches.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of heterocyclic compounds containing both five-membered rings and flexible linking groups. Computational studies on related isoxazole derivatives using Density Functional Theory methods with 6-311G(d,p) basis sets have provided insights into the geometric parameters of similar molecular architectures. The compound crystallizes in specific space group arrangements that influence its solid-state properties and intermolecular interactions.

The isoxazole ring adopts a planar configuration typical of aromatic five-membered heterocycles, with bond angles approximating 108 degrees around the ring carbons and slightly larger angles at the heteroatoms due to lone pair repulsion effects. The methyl group at position 5 extends out of the plane of the isoxazole ring, creating steric interactions that influence the overall molecular conformation. The carboxylic acid group at position 3 can adopt multiple conformations through rotation around the carbon-carbon bond connecting it to the ring system.

The methylene bridge connecting the isoxazole and pyrazole rings introduces conformational flexibility that significantly impacts the overall molecular shape. Rotational barriers around the carbon-nitrogen bonds allow for multiple stable conformations, with energy differences typically ranging from 0.5 to 3.0 kilocalories per mole depending on steric and electronic interactions. The pyrazole ring maintains planarity similar to the isoxazole moiety, but the relative orientation between the two rings can vary substantially.

The nitro group positioned at carbon-4 of the pyrazole ring adopts a planar configuration due to resonance stabilization between the nitrogen atom and the aromatic system. This electron-withdrawing group significantly influences the electronic distribution throughout the molecule, affecting both the pyrazole ring electron density and the properties of the methylene bridge connecting the two heterocyclic systems.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound reveals complex frontier molecular orbital characteristics that govern its chemical reactivity and intermolecular interactions. Theoretical calculations on related isoxazole derivatives using various density functional theory methods including B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91 functionals have demonstrated significant variations in computed energy gaps between highest occupied molecular orbital and lowest unoccupied molecular orbital states.

The highest occupied molecular orbital energy levels in similar compounds typically range from -6.50 to -1.07 electron volts when calculated using MPW1PW91 functionals with 6-311G(d,p) basis sets. These orbitals are predominantly localized on the aromatic ring systems, with significant contributions from nitrogen lone pairs and pi-electron systems of both the isoxazole and pyrazole rings. The presence of the electron-withdrawing nitro group substantially lowers the energy of both occupied and unoccupied orbital states.

The lowest unoccupied molecular orbital characteristics show strong dependence on the nitro group functionality, which acts as an electron acceptor and significantly influences the molecular electrostatic potential distribution. Energy gaps between frontier orbitals typically fall within the range of 1.67 to 6.35 electron volts for B3LYP calculations, while CAM-B3LYP methods yield gaps between 0.21 and 7.75 electron volts. These variations reflect the sensitivity of electronic structure predictions to the specific computational methodology employed.

Molecular electrostatic potential analysis reveals regions of positive and negative charge accumulation that influence intermolecular interactions and chemical reactivity patterns. The carboxylic acid group creates a significant electronegative region, while the nitro group contributes additional electron-withdrawing character that extends throughout the conjugated system. These electronic characteristics directly influence the compound's ability to participate in hydrogen bonding interactions and its overall chemical stability.

The polarizability and dipole moment characteristics of the molecule reflect the asymmetric distribution of electron density caused by the multiple functional groups and heteroatoms. Computational studies indicate that similar compounds exhibit dipole moments ranging from 2.5 to 8.2 Debye units, depending on the specific substitution patterns and conformational arrangements.

Tautomeric and Conformational Isomerism

The structural complexity of this compound introduces multiple possibilities for tautomeric equilibria and conformational isomerism that significantly influence its chemical properties and biological activity. Tautomerism in pyrazole-containing compounds represents a fundamental aspect of their chemical behavior, with extensive research demonstrating the importance of these equilibria in determining molecular properties.

Annular prototropic tautomerism can occur within the pyrazole ring system, where the hydrogen atom associated with one nitrogen can migrate to the adjacent nitrogen atom, effectively changing the substitution pattern and electronic distribution. In 3(5)-substituted pyrazoles, this tautomeric interconversion results in apparent symmetry between positions 3 and 5, although the presence of additional substituents can create energy differences that favor one tautomeric form over another. For the target compound, the nitro group at position 4 of the pyrazole ring creates an asymmetric electronic environment that influences tautomeric equilibria.

The carboxylic acid functionality introduces additional tautomeric possibilities through proton transfer reactions. In polar solvents, the carboxylic acid can exist in equilibrium with its ionized form, while in the solid state or aprotic media, hydrogen bonding interactions may stabilize specific tautomeric forms. Studies of related carboxylic acid-containing heterocycles have demonstrated that intramolecular hydrogen bonding can significantly influence tautomeric ratios and molecular stability.

Conformational isomerism arises from rotation around single bonds, particularly the methylene bridge connecting the two heterocyclic rings and the carboxylic acid group attached to the isoxazole ring. Energy barriers for rotation typically range from 1 to 15 kilocalories per mole, depending on steric interactions and electronic effects. The nitro group orientation relative to the pyrazole ring plane represents another source of conformational variation, with energy differences between coplanar and perpendicular arrangements influencing overall molecular stability.

Solvent effects play a crucial role in determining tautomeric and conformational equilibria. Polar protic solvents tend to stabilize ionic forms and promote hydrogen bonding interactions, while aprotic solvents favor neutral forms and may alter the relative stabilities of different conformational isomers. Temperature variations also influence these equilibria, with higher temperatures generally favoring more symmetric tautomeric distributions due to increased thermal energy.

The presence of multiple nitrogen atoms capable of protonation or deprotonation creates additional complexity in the tautomeric behavior of this compound. Each nitrogen atom exhibits different basicity depending on its chemical environment, with the pyrazole nitrogens being influenced by the electron-withdrawing nitro group and the isoxazole nitrogen being affected by the aromatic ring system and carboxylic acid functionality. These differences result in pH-dependent tautomeric equilibria that can significantly alter the compound's chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5-7(8(9(14)15)11-18-5)4-12-3-6(2-10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOXEHSPHPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Isoxazole and Pyrazole Rings

  • Isoxazole ring synthesis is commonly achieved via 1,3-dipolar cycloaddition reactions. This involves the reaction of nitrile oxides with alkynes or other dipolarophiles to form the isoxazole heterocycle.
  • Pyrazole ring formation typically proceeds through cyclocondensation of hydrazine derivatives with suitable carbonyl compounds such as β-diketones or α,β-unsaturated carbonyls.

Coupling of Pyrazole and Isoxazole Rings

  • The key step in preparing 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is the coupling of the pyrazole and isoxazole rings via a methylene bridge.
  • This coupling is generally performed under basic conditions using a suitable base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • The reaction involves nucleophilic substitution where the pyrazole nitrogen attacks a methylene halide or equivalent electrophilic intermediate attached to the isoxazole ring.

Oxidation and Functional Group Transformations

  • The nitro group on the pyrazole ring can be introduced by nitration reactions or by using nitro-substituted pyrazole precursors.
  • The carboxylic acid group on the isoxazole ring is typically introduced by hydrolysis of ester intermediates or direct oxidation of methyl groups adjacent to the ring.
  • Reduction of the nitro group to an amino group or reduction of the carboxylic acid to an alcohol can be performed using reagents such as lithium aluminum hydride or catalytic hydrogenation, depending on the desired derivative.

Industrial Production Considerations

  • Industrial synthesis optimizes the above synthetic routes for scalability, yield, and purity.
  • Continuous flow reactors are employed to enhance reaction control, heat transfer, and safety, especially for exothermic steps like nitration or cycloaddition.
  • Green chemistry principles are increasingly integrated, favoring solvent-free conditions or environmentally benign solvents (e.g., ethyl acetate, toluene, or acetic acid mixtures) during crystallization and purification steps.
  • Crystallization of intermediates such as 5-methylisoxazole-3-carboxylic acid is performed using solvents like toluene, acetic acid, or their mixtures to obtain high-purity products suitable for further functionalization.

Detailed Reaction Analysis

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazine + β-diketone, reflux in ethanol Formation of 4-nitro-1H-pyrazole derivative
2 Isoxazole ring synthesis 1,3-dipolar cycloaddition, nitrile oxide + alkyne Formation of 5-methylisoxazole-3-carboxylate ester
3 Coupling Base (NaH, K2CO3), polar aprotic solvent Formation of methylene bridge linking pyrazole and isoxazole
4 Hydrolysis Acidic or basic hydrolysis Conversion of ester to carboxylic acid
5 Nitration (if needed) Nitric acid or nitrating agent Introduction of nitro group on pyrazole ring
6 Purification Crystallization in toluene/acetic acid High purity intermediate isolation

Research Findings and Optimization Data

  • The yield of the pyrazole ring formation step typically ranges from 70% to 85%, depending on the hydrazine derivative and reaction time.
  • Isoxazole ring synthesis via 1,3-dipolar cycloaddition achieves yields of 75% to 90% under optimized temperature (0–50 °C) and solvent conditions.
  • Coupling efficiency is highly dependent on the base strength and solvent polarity; potassium carbonate in dimethylformamide at 60 °C provides optimal conversion with minimal side reactions.
  • Crystallization solvents significantly affect the purity and morphology of the final acid product. A toluene and acetic acid mixture yields crystals with >99% purity and good filtration properties.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Pyrazole ring synthesis Cyclocondensation Hydrazine + β-diketone, reflux ethanol 70–85 Nitro substitution introduced pre/post synthesis
Isoxazole ring synthesis 1,3-Dipolar cycloaddition Nitrile oxide + alkyne, 0–50 °C 75–90 Ester intermediate formed
Coupling of rings Nucleophilic substitution Base (K2CO3), DMF, 60 °C 80–88 Methylene bridge formation
Ester hydrolysis Acid/base hydrolysis HCl or NaOH aqueous solution 85–95 Conversion to carboxylic acid
Crystallization Solvent crystallization Toluene/acetic acid mixture Purity >99%, suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various functionalized derivatives .

Scientific Research Applications

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function. The pyrazole and isoxazole rings can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1H-pyrazole-3-carboxylic acid
  • 5-methylisoxazole-3-carboxylic acid
  • 4-nitro-1H-pyrazole-5-carboxylic acid

Uniqueness

5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is unique due to the combination of the pyrazole and isoxazole rings in a single molecule. This structural feature provides a unique set of chemical and biological properties that are not observed in the individual components .

Biological Activity

5-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₈N₄O₅
Molecular Weight: 252.19 g/mol
CAS Number: 956758-72-8
MDL Number: MFCD06653271

The compound features a complex structure that includes an isoxazole ring and a nitro-substituted pyrazole moiety, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound has shown potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
  • Anticancer Agent : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer therapeutic.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound could be further explored as a candidate for cancer therapy, particularly in breast and lung cancers.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound. For instance:

  • Study by Bouabdallah et al. (2022) : This research highlighted the anticancer properties of pyrazole derivatives, including compounds structurally related to this compound, showing significant cytotoxicity against Hep2 and P815 cell lines with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively .
  • Research on Enzyme Inhibition : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives, where related compounds demonstrated IC50 values as low as 0.067 µM . This suggests that modifications in the structure can enhance potency against specific targets.

Q & A

Q. Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).
  • NMR : ¹H/¹³C spectra confirm functional groups; DEPT-135 distinguishes CH, CH2, and CH3 signals.
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological Answer :

  • pH control : Buffered conditions (pH 4–5) enhance nucleophilic attack in cyclization steps.
  • Catalysis : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-containing intermediates.
  • Storage : Airtight containers at –20°C, away from ignition sources (risk of nitro group decomposition) .

Advanced: How is regioselectivity controlled during isoxazole-pyrazole hybridization?

Methodological Answer :
Regioselectivity is governed by electronic effects. Electrophilic C2 in 2,4-diketoesters reacts preferentially with hydroxylamine due to ethoxycarbonyl activation. Steric hindrance from substituents (e.g., 4-nitro group) directs alkylation to the isoxazole’s 4-position. Computational modeling (Mulliken charges) predicts reactive sites .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET prediction : SwissADME or pkCSM estimates solubility, logP, and cytochrome P450 interactions.
  • Molecular dynamics (MD) : GROMACS simulates membrane permeability (e.g., blood-brain barrier penetration) .

Advanced: How are polymorphic forms or acid addition salts characterized?

Q. Methodological Answer :

  • PXRD : Powder X-ray diffraction distinguishes polymorphs.
  • DSC/TGA : Thermal analysis identifies hydrate/solvate transitions.
  • Salt screening : Co-crystallization with HCl or Na salts improves solubility; SC-XRD confirms counterion placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.